Dexamethasone isonicotinate

Catalog No.
S570513
CAS No.
2265-64-7
M.F
C28H32FNO6
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexamethasone isonicotinate

CAS Number

2265-64-7

Product Name

Dexamethasone isonicotinate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate

Molecular Formula

C28H32FNO6

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1

InChI Key

BQTXJHAJMDGOFI-NJLPOHDGSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Synonyms

Auxison, Dexamethasone Isonicotinate, HE 111, HE-111, HE111, Isonicotinate, Dexamethasone

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C

The exact mass of the compound Dexamethasone isonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dexamethasone isonicotinate is a highly lipophilic synthetic glucocorticoid prodrug characterized by the esterification of dexamethasone at the 21-hydroxyl position with isonicotinic acid [1]. This specific structural modification drastically reduces aqueous solubility and increases the octanol-water partition coefficient (XLogP3 = 3.4), making it an ideal candidate for formulating sustained-release depot suspensions and localized aerosol therapies[1]. In procurement and formulation contexts, the isonicotinate moiety ensures prolonged tissue retention and delayed systemic absorption compared to highly water-soluble salts, establishing it as a critical raw material for long-acting veterinary and human anti-inflammatory applications.

Generic substitution of dexamethasone isonicotinate with dexamethasone base or dexamethasone sodium phosphate is scientifically and functionally unsound for depot and aerosol formulations [1]. Dexamethasone sodium phosphate is a highly water-soluble salt designed for rapid intravenous onset and rapid clearance, lacking the hydrophobicity required to form stable, slow-release crystal suspensions [2]. Conversely, while dexamethasone base is less soluble than the phosphate salt, it still fails to match the extreme lipophilicity and extended duration of action provided by the isonicotinate ester [1]. Using an incorrect form in a sustained-release matrix will result in premature drug dumping, rapid systemic clearance, and complete failure of the extended therapeutic window[1].

Extended In Vivo Duration of Action (Depot Suspension)

A direct pharmacokinetic comparison in bovine models demonstrates the profound impact of the isonicotinate ester on duration of action. When administered as an intramuscular suspension, dexamethasone isonicotinate maintained cortisol suppression for up to 52 days post-administration[1]. In stark contrast, intramuscular administration of standard dexamethasone alcohol resulted in cortisol levels returning to baseline within just 48 to 96 hours [1].

Evidence DimensionDuration of adrenal cortisol suppression (in vivo)
Target Compound DataUp to 52 days (Dexamethasone isonicotinate suspension)
Comparator Or Baseline48 to 96 hours (Dexamethasone alcohol)
Quantified Difference>13-fold increase in duration of action
ConditionsIntramuscular injection in bovine models

Procuring the isonicotinate ester is absolutely critical for developing long-acting depot injectables that require infrequent dosing intervals over several weeks.

Lipophilicity and Aqueous Partitioning

The formulation of stable micro-suspensions and localized mucosal aerosols relies heavily on the active pharmaceutical ingredient's lipophilicity. Dexamethasone isonicotinate exhibits an XLogP3 of 3.4 and is practically insoluble in water, whereas dexamethasone sodium phosphate is highly hydrophilic and freely soluble in aqueous media [1]. This high lipophilicity prevents the rapid dissolution of suspended particles in physiological fluids, thereby facilitating the slow, sustained release of the active moiety [1].

Evidence DimensionOctanol-water partition coefficient (XLogP3) and aqueous solubility
Target Compound DataXLogP3 = 3.4; practically insoluble in water
Comparator Or BaselineDexamethasone sodium phosphate (highly water-soluble, hydrophilic)
Quantified DifferenceFundamental shift from hydrophilic salt to highly hydrophobic ester
ConditionsStandard physicochemical profiling

The extreme hydrophobicity of the isonicotinate form is the primary driver for its selection in formulating slow-release suspensions and mucosal aerosols that resist immediate washout.

Enhanced Anti-Inflammatory Potency

Beyond its pharmacokinetic advantages, the isonicotinate esterification also modulates the compound's pharmacodynamic profile. Regulatory and pharmacological assessments indicate that dexamethasone isonicotinate exhibits approximately seven times the anti-inflammatory effect compared to base dexamethasone . This enhanced potency allows for lower volumetric dosing in localized formulations while achieving superior suppression of inflammatory mediators .

Evidence DimensionRelative anti-inflammatory potency
Target Compound Data7x anti-inflammatory effect
Comparator Or Baseline1x (Base dexamethasone)
Quantified Difference7-fold increase in anti-inflammatory activity
ConditionsStandardized veterinary pharmacological assessments

Buyers formulating high-potency, low-volume therapeutics can leverage this compound to achieve maximum efficacy with minimal active pharmaceutical ingredient mass.

Formulation of Long-Acting Veterinary Depot Injectables

Directly downstream of its 52-day duration of action, this compound is the premier choice for manufacturing sustained-release intramuscular and subcutaneous suspensions for livestock and companion animals, where minimizing injection frequency is a primary clinical goal [1].

Development of Localized Mucosal Aerosols

Leveraging its high XLogP3 (3.4) and low aqueous solubility, dexamethasone isonicotinate is optimally suited for metered-dose inhalers and nasal sprays [2]. Its lipophilicity ensures prolonged retention on mucosal surfaces and delayed systemic absorption compared to water-soluble phosphate salts [2].

Benchmark Lipophilic Prodrug in Pharmacokinetic Modeling

Due to its distinct ester cleavage profile and extreme hydrophobicity, dexamethasone 21-isonicotinate serves as a critical reference standard and benchmark compound for pharmaceutical scientists developing novel lipid-based drug delivery systems and evaluating esterase-dependent prodrug activation [1].

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

497.22136590 g/mol

Monoisotopic Mass

497.22136590 g/mol

Heavy Atom Count

36

UNII

8LGC0BOA71

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (66.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2265-64-7

Wikipedia

Dexamethasone_isonicotinate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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